molecular formula C15H20O5 B12794369 Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- CAS No. 81452-35-9

Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy-

Cat. No.: B12794369
CAS No.: 81452-35-9
M. Wt: 280.32 g/mol
InChI Key: KMTSLOIAULARKN-CIJFKWAFSA-N
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Description

Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- is a complex organic compound belonging to the trichothecene family. These compounds are known for their potent biological activities, including antifungal and cytotoxic properties. Trichothecenes are produced by various species of fungi, particularly those in the Fusarium genus. This specific compound is characterized by its unique structure, which includes an epoxy group and multiple hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the trichothecene skeleton, followed by the introduction of the epoxy and hydroxyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the formation of the desired functional groups.

Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the yield of the desired trichothecene. The compound is then extracted and purified using techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the epoxy group or reduce the carbonyl group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.

    Biology: Investigated for its antifungal properties and its effects on cellular processes.

    Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of antifungal agents and other bioactive compounds.

Mechanism of Action

The mechanism of action of Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- involves its interaction with cellular components. The compound can inhibit protein synthesis by binding to ribosomes, leading to cell death. It also affects various signaling pathways and can induce oxidative stress, contributing to its cytotoxic effects.

Comparison with Similar Compounds

    Deoxynivalenol: Another trichothecene with similar biological activities but different structural features.

    T-2 Toxin: Known for its potent cytotoxic effects and structural similarities to Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy-.

    HT-2 Toxin: A derivative of T-2 toxin with additional functional groups.

Uniqueness: Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and industrial applications.

Properties

CAS No.

81452-35-9

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(1R,2R,7R,9R,12S)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one

InChI

InChI=1S/C15H20O5/c1-8-3-11-14(6-16,5-9(8)17)13(2)4-10(18)12(20-11)15(13)7-19-15/h3,10-12,16,18H,4-7H2,1-2H3/t10?,11-,12-,13-,14-,15+/m1/s1

InChI Key

KMTSLOIAULARKN-CIJFKWAFSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1=O)([C@]3(CC([C@H]([C@@]34CO4)O2)O)C)CO

Canonical SMILES

CC1=CC2C(CC1=O)(C3(CC(C(C34CO4)O2)O)C)CO

Origin of Product

United States

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